3-Demethyl Thiocolchicine-d3
Overview
Description
3-Demethyl Thiocolchicine-d3 is a stable isotope-labeled compound with the molecular formula C21H20D3NO5S and a molecular weight of 404.49 . It is a derivative of thiocolchicine, which is known for its potent anti-inflammatory and muscle relaxant properties . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
3-Demethyl Thiocolchicine-d3 is widely used in scientific research due to its stable isotope labeling and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for accurate data analysis.
Biology: Employed in studies involving cell biology and molecular biology to investigate cellular processes.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Demethyl Thiocolchicine-d3 are not fully understood. It is known that it is a metabolite of Colchicine, which interacts with tubulin, a protein that forms microtubules, structures that are vital for cell division and intracellular transport
Cellular Effects
The cellular effects of this compound are not well documented. Its parent compound, Colchicine, is known to disrupt microtubule formation, thereby inhibiting mitosis and affecting cellular processes . It is plausible that this compound may have similar effects on cells.
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that Colchicine, from which it is derived, binds to tubulin, inhibiting the polymerization of tubulin into microtubules . This disrupts cell division and other cellular processes that rely on the microtubule network.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It has been reported that the bioconversion of thiocolchicine into thiocolchicoside, a related compound, shows a partial and transitory accumulation of 3-O-demethyl-thiocolchicine .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. It is known that Colchicine, from which it is derived, can have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well understood. It is known that it is a metabolite of Colchicine, which is metabolized in the liver by the cytochrome P450 enzyme system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It is known that Colchicine, from which it is derived, is transported in the body bound to plasma proteins and is distributed widely in body tissues .
Subcellular Localization
The subcellular localization of this compound is not well understood. It is known that Colchicine, from which it is derived, binds to tubulin, a protein that is located in the cytoplasm of cells and is integral to the formation of microtubules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethyl Thiocolchicine-d3 involves the chemical thiomethylation of colchicine to form thiocolchicine, followed by a multi-step conversion process . The key steps include:
Thiomethylation: Colchicine is converted into thiocolchicine through thiomethylation.
Demethylation: Thiocolchicine undergoes regioselective demethylation at the C-3 position.
Deuteration: The demethylated product is then labeled with deuterium to form this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Demethyl Thiocolchicine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiocolchicine derivatives, while reduction can produce reduced forms of the compound .
Mechanism of Action
The mechanism of action of 3-Demethyl Thiocolchicine-d3 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to tubulin, a protein involved in cell division, and inhibiting its polymerization. This leads to the disruption of microtubule formation, which is essential for cell division and other cellular processes . The compound’s anti-inflammatory and muscle relaxant properties are attributed to its ability to modulate these pathways.
Comparison with Similar Compounds
3-Demethyl Thiocolchicine-d3 is unique compared to other similar compounds due to its stable isotope labeling and specific chemical structure. Some similar compounds include:
Thiocolchicine: The parent compound, known for its anti-inflammatory and muscle relaxant properties.
Colchicine: A well-known alkaloid used in the treatment of gout and other inflammatory conditions.
Thiocolchicoside: A glucosylated derivative of thiocolchicine with enhanced pharmacological properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for specific research applications requiring stable isotopes .
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOHQGXPPVIGD-VSLDJYOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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